
CID 11053445
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dibromo-2-cyanoacetamide is synthesized through the bromination of cyanoacetamide. The reaction typically involves the addition of bromine to cyanoacetamide in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2-Dibromo-2-cyanoacetamide involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature and pH control systems to maintain optimal conditions for the bromination reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2,2-Dibromo-2-cyanoacetamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: It undergoes substitution reactions where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanoacetamide derivatives, while reduction can produce debrominated cyanoacetamide compounds.
科学的研究の応用
2,2-Dibromo-2-cyanoacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It serves as an antimicrobial agent in biological research to inhibit the growth of microorganisms.
Medicine: It is explored for its potential use in developing antimicrobial drugs.
作用機序
The antimicrobial activity of 2,2-Dibromo-2-cyanoacetamide is attributed to its ability to disrupt the cell membranes of microorganisms. It interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The compound also interferes with the metabolic pathways of microorganisms, inhibiting their growth and reproduction.
類似化合物との比較
Similar Compounds
2-Bromo-2-nitropropane-1,3-diol: Another antimicrobial agent used in similar applications.
1,2-Dibromo-2,4-dicyanobutane: Known for its antimicrobial properties and used in industrial applications.
2,2-Dibromo-3-nitrilopropionamide: Used as a biocide in various industries.
Uniqueness
2,2-Dibromo-2-cyanoacetamide stands out due to its broad-spectrum antimicrobial activity and stability in various formulations. Its effectiveness in low concentrations and compatibility with different industrial processes make it a preferred choice in many applications.
特性
分子式 |
C12H29Si2 |
|---|---|
分子量 |
229.53 g/mol |
InChI |
InChI=1S/C12H29Si2/c1-7-13(8-2)12(6)14(9-3,10-4)11-5/h12H,7-11H2,1-6H3 |
InChIキー |
DAPRHSKOFOAQCB-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)C(C)[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


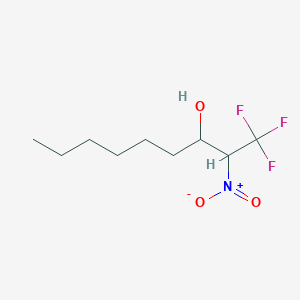
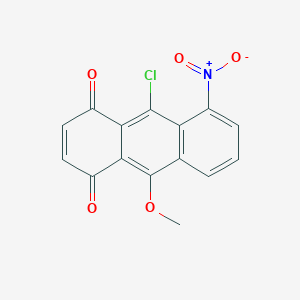
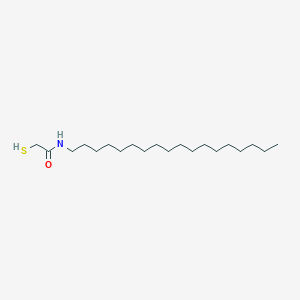

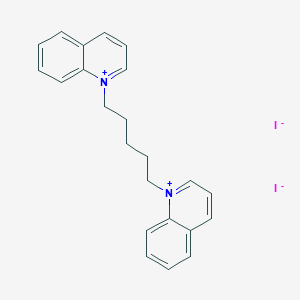
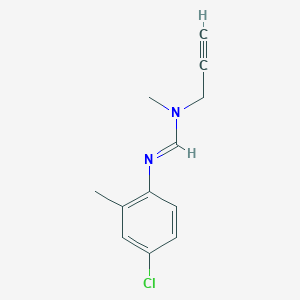
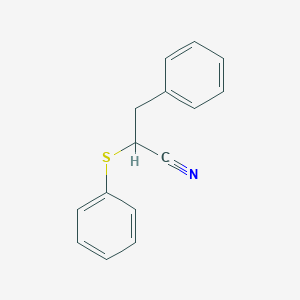



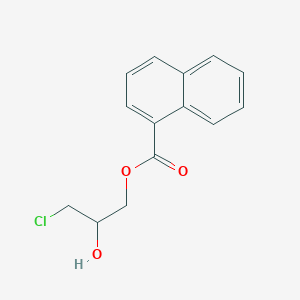

![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
